4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid typically involves the reaction of ethylamine with 4-chlorobenzoic acid in the presence of a sulfur-containing reagent . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reagents .
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
- 4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group and sulfur-containing moiety differentiate it from other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-(ethylsulfonimidoyl)benzoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-2-14(10,13)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) |
InChI Key |
CYIDQISMFXHSET-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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